molecular formula C10H7NO2 B3349717 [1,3]Dioxolo[4,5-h]isoquinoline CAS No. 234-17-3

[1,3]Dioxolo[4,5-h]isoquinoline

Cat. No.: B3349717
CAS No.: 234-17-3
M. Wt: 173.17 g/mol
InChI Key: FXTARQRVLSCDLK-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-h]isoquinoline is a high-purity chemical compound provided as a research tool for qualified laboratory researchers. This specialized organic molecule features an isoquinoline core structure fused with a 1,3-dioxole ring, classifying it among the isoquinoline alkaloid analogs, a class known for diverse biological activities and significant interest in medicinal chemistry . As a structural template, this compound is of high value in early-stage drug discovery for the synthesis and exploration of novel pharmacologically active molecules. Researchers utilize this and related tetrahydroisoquinoline scaffolds to investigate new therapeutic agents, given the well-documented potential of this structural class in areas such as neuroscience and oncology . The mechanism of action for any biological activity is highly dependent on specific substituents and the final molecular target. This product is intended for use as a standard or building block in chemical synthesis and in vitro assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTARQRVLSCDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647645
Record name 2H-[1,3]Dioxolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-17-3
Record name 2H-[1,3]Dioxolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Dioxolo 4,5 H Isoquinoline and Its Derivatives

Classical Approaches to the Isoquinoline (B145761) Core Formation

The construction of the isoquinoline framework is a well-established field in organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. These methods are adaptable for the synthesis of precursors to ontosight.aiwikipedia.orgDioxolo[4,5-h]isoquinoline.

Bischler-Napieralski Cyclization and Its Adaptations

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction involves the intramolecular electrophilic cyclization of a β-phenylethylamide in the presence of a dehydrating agent. wikipedia.orgwikipedia.org

The general mechanism proceeds via the formation of an electrophilic intermediate, either a nitrilium ion or a dichlorophosphoryl imine-ester, which then attacks the electron-rich aromatic ring to effect cyclization. wikipedia.orgorganicreactions.org The presence of electron-donating groups on the aromatic ring of the β-phenylethylamide substrate significantly facilitates the cyclization, making this method particularly suitable for precursors of ontosight.aiwikipedia.orgDioxolo[4,5-h]isoquinoline, which possess an electron-rich methylenedioxyphenyl moiety. organicreactions.orgquimicaorganica.org

Commonly employed dehydrating agents and the typical reaction conditions are summarized in the table below.

Dehydrating AgentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃)Refluxing in an inert solvent (e.g., toluene, acetonitrile)Widely used and effective for many substrates. wikipedia.orgorganic-chemistry.org
Phosphorus pentoxide (P₂O₅)Often used in conjunction with POCl₃, especially for less reactive substrates. wikipedia.orgorganic-chemistry.orgProvides stronger dehydrating conditions.
Polyphosphoric acid (PPA)High temperatures (e.g., 100-150 °C)Can also serve as the reaction medium.
Triflic anhydride (B1165640) (Tf₂O)Often used with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures. nih.govOffers milder reaction conditions.

Recent advancements have explored the use of microwave assistance, which can significantly reduce reaction times and improve yields. organic-chemistry.org Additionally, the use of ionic liquids as environmentally benign solvents has been reported to provide excellent purity and yields. vulcanchem.com

Pomeranz-Fritsch Cyclization and Modifications

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org The reaction typically proceeds in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid. wikipedia.orgchem-station.com

The choice of acid catalyst is crucial for the success of the reaction.

Acid CatalystTypical Conditions
Concentrated sulfuric acid (H₂SO₄)Often used in the classical procedure. wikipedia.org
Trifluoroacetic anhydride (TFAA)A strong Lewis acid that can promote cyclization. wikipedia.org
Lanthanide triflatesCan act as Lewis acid catalysts. wikipedia.org

Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency. The Schlittler-Müller modification, for instance, involves the condensation of a benzylamine (B48309) with glyoxal (B1671930) hemiacetal. chem-station.com

Pictet-Spengler Reaction and Stereochemical Control

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This method is particularly valuable as it can be rendered enantioselective, allowing for the synthesis of chiral isoquinoline alkaloids. clockss.org

The reaction is typically catalyzed by an acid, which facilitates the formation of an electrophilic iminium ion intermediate that undergoes cyclization. quimicaorganica.orgwikipedia.org For substrates with electron-rich aromatic rings, such as those leading to ontosight.aiwikipedia.orgDioxolo[4,5-h]isoquinoline, the reaction can proceed under mild conditions. pharmaguideline.com

CatalystTypical ConditionsNotes
Protic acids (e.g., HCl, H₂SO₄)Heating in a protic solvent. wikipedia.orgClassical conditions.
Aprotic conditionsCan lead to superior yields. wikipedia.orgSometimes proceeds without an acid catalyst.
Chiral Brønsted acids or organocatalystsAsymmetric synthesis.Enables stereochemical control.

The Pictet-Spengler reaction has been widely employed in the total synthesis of complex natural products. nih.gov Microwave-assisted Pictet-Spengler reactions have also been developed to accelerate the synthesis of substituted isoquinoline libraries. organic-chemistry.org

Formation of theontosight.aiwikipedia.orgDioxolo Ring System

The defining feature of ontosight.aiwikipedia.orgDioxolo[4,5-h]isoquinoline is the methylenedioxy bridge. The installation of this functional group is a key step in the synthesis of this class of compounds.

Methylenedioxy Group Installation Strategies

The formation of the methylenedioxy group, which constitutes the ontosight.aiwikipedia.orgdioxole ring, is typically achieved by reacting a catechol (a 1,2-dihydroxybenzene derivative) with a methyleneating agent. This catechol precursor would be appropriately substituted to be carried through one of the isoquinoline-forming reactions described above.

Common strategies for the formation of the methylenedioxy bridge include:

Williamson Ether Synthesis: This is the most common method, involving the reaction of a catechol with a dihalomethane (e.g., dichloromethane, dibromomethane, or diiodomethane) in the presence of a base.

ReagentBaseSolvent
Dichloromethane (CH₂Cl₂)Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃)DMF, Acetone
Dibromomethane (CH₂Br₂)Sodium hydride (NaH), Potassium fluoride (B91410) (KF)THF, Acetonitrile
Diiodomethane (CH₂I₂)Sodium hydroxide (B78521) (NaOH)Phase-transfer conditions

Reaction with Formaldehyde (B43269) or its Equivalents: Catechols can react with formaldehyde or its acetals under acidic conditions to form the methylenedioxy ring.

Specific Conditions for Dioxole Ring Closure

The successful closure of the dioxole ring is dependent on several factors, including the choice of reagents, solvent, temperature, and the nature of the substituents on the aromatic ring.

For the synthesis of ontosight.aiwikipedia.orgDioxolo[4,5-h]isoquinoline precursors, the starting material would be a substituted catechol such as 3,4-dihydroxy-phenethylamine for a Pictet-Spengler approach or a 3,4-dihydroxyphenyl-substituted amide for a Bischler-Napieralski approach. The methylenation is often performed on the catechol-containing starting material before the isoquinoline ring-forming step.

In some natural product syntheses, the methylenedioxy bridge is formed enzymatically. Cytochrome P450 enzymes have been shown to catalyze the formation of methylenedioxy bridges from ortho-methoxyphenol functionalities. nih.gov While primarily a biological process, this provides insight into the potential for biomimetic synthetic strategies.

Modern Catalytic and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic methodologies have prioritized efficiency, atom economy, and environmental sustainability. These principles have been applied to the synthesis of isoquinoline derivatives, including those analogous to thedioxolo[4,5-h]isoquinoline system, through the use of modern catalytic techniques and green chemistry protocols.

Transition-Metal-Mediated Coupling Reactions

Transition-metal catalysis is a powerful tool for the construction of complex molecular architectures. While specific examples for the direct Suzuki coupling to form thedioxolo[4,5-h]isoquinoline core are not prevalent in the provided literature, the principles are well-established for the synthesis of related isoquinoline systems. For instance, palladium-catalyzed reactions are commonly employed for C-C and C-N bond formation, which are crucial steps in building the isoquinoline framework. These reactions often involve the coupling of a suitably functionalized benzene (B151609) derivative with a nitrogen-containing component.

In analogous systems, transition metals like palladium, rhodium, and copper have been utilized in various coupling reactions to construct the isoquinoline nucleus. For example, palladium-catalyzed sequential coupling-imination-annulation reactions of 2-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) provide a direct route to substituted isoquinolines. Such a strategy could be adapted for the synthesis ofdioxolo[4,5-h]isoquinoline derivatives by starting with an appropriately substituted 2-bromoaldehyde bearing the methylenedioxy group.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps, purifications, and waste generation. Several one-pot procedures have been developed for the synthesis of diverse isoquinoline derivatives.

A notable example is the silver(I)-catalyzed cascade reaction for the 'one-pot' synthesis of dihydrobenzooxazino[2,3-a]isoquinolines from 2-substituted-ethynyl benzaldehydes and 2-aminoarylmethanols. This approach, which forms multiple bonds in a single operation, highlights the potential for developing similar cascade reactions for thedioxolo[4,5-h]isoquinoline system. Another versatile one-pot method involves the reaction of isoquinolinium salts with cyclic 1,3-diketones to furnish 1,4-bridged dihydroisoquinolin-3-ones under mild conditions. Furthermore, three-component reactions, such as the asymmetric 1,3-dipolar cycloaddition of 3,4-dihydroisoquinolines, bromoacetates, and α,β-unsaturated pyrazole (B372694) amides, have been developed to produce complex hexahydropyrrolo-isoquinolines.

Reaction TypeStarting MaterialsCatalyst/ReagentProduct TypeReference
One-Pot Cascade2-Ethynyl benzaldehydes, 2-AminoarylmethanolsSilver(I)Dihydrobenzooxazino[2,3-a]isoquinolines
One-Pot AnnulationIsoquinolinium salts, Cyclic 1,3-diketonesTfOH1,4-Bridged dihydroisoquinolin-3-ones
Three-Component Cycloaddition3,4-Dihydroisoquinolines, Bromoacetates, Unsaturated amidesChiral N,N'-dioxide-Y(OTf)3Hexahydropyrrolo-isoquinolines

Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of isoquinoline synthesis, this often involves the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. A novel and green methodology for the synthesis of 3,4-dihydroquinolizin-2-one derivatives has been developed using tandem reactions of penta-3,4-dien-2-ones with isoquinoline in aqueous ethanol (B145695) at room temperature. This method features a simple work-up procedure and the potential for solvent recycling. While not directly applied to thedioxolo[4,5-h]isoquinoline scaffold, this approach demonstrates the feasibility of developing more environmentally friendly synthetic routes for related heterocyclic systems.

Stereoselective Synthesis of ChiralDioxolo[4,5-h]isoquinoline Derivatives

The synthesis of enantiomerically pure chiral derivatives of thedioxolo[4,5-h]isoquinoline scaffold is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric catalysis and chiral auxiliary-mediated approaches are the two main strategies to achieve this.

Asymmetric Catalysis

Asymmetric catalysis provides a highly efficient route to chiral molecules. For the synthesis of chiral tetrahydroisoquinolines, a variety of catalytic asymmetric methods have been developed. These include the catalytic asymmetric allylation of 3,4-dihydroisoquinolines using a copper catalyst with a chiral ligand like DTBM-SEGPHOS, which affords chiral 1-allyltetrahydroisoquinoline derivatives with good yield and stereoselectivity. These products can then be further elaborated to access various isoquinoline alkaloids.

Another powerful strategy is the asymmetric reduction of prochiral 3,4-dihydroisoquinolines. This can be achieved through catalytic transfer hydrogenation using chiral ruthenium or rhodium complexes, or through catalytic hydrogenation with chiral iridium or titanium catalysts. These methods have been successfully applied to the synthesis of a wide range of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines.

Reaction TypeSubstrateCatalyst SystemProductKey FeatureReference
Asymmetric Allylation3,4-DihydroisoquinolineAllyltrimethoxysilane-Cu / DTBM-SEGPHOSChiral 1-allyltetrahydroisoquinolineGood yield and stereoselectivity
Asymmetric Transfer Hydrogenation1-Substituted-3,4-dihydroisoquinolinesRhodium/diamine complexChiral 1-substituted-tetrahydroisoquinolinesHigh yield and enantiomeric excess
Asymmetric Three-Component Cycloaddition3,4-DihydroisoquinolinesChiral N,N'-dioxide-Y(OTf)3Chiral hexahydropyrrolo-isoquinolinesExcellent diastereo- and enantioselectivities

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical yet reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A successful application of this strategy is the use of Ellman's chiral auxiliary, tert-butanesulfinamide, for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. This method involves the Grignard addition to a chiral N-sulfinyl imine derived from the corresponding aldehyde and the chiral auxiliary, followed by a haloamide cyclization to construct the tetrahydroisoquinoline ring system with high stereocontrol. Another approach involves the use of chiral 1,3-diox

Derivation from Chiral Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry, particularly for isoquinoline alkaloids, where biological activity is often confined to a single enantiomer. The rsc.orgnih.govDioxolo[4,5-h]isoquinoline core is a feature of numerous biologically active natural products. Accessing these molecules in their chiral, non-racemic form is frequently achieved by leveraging the "chiral pool," which consists of readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. Methodologies for deriving chiral rsc.orgnih.govdioxolo[4,5-h]isoquinolines from such precursors can be broadly categorized into two main strategies: the direct incorporation of a chiral building block and the use of a transient chiral auxiliary.

A primary strategy involves utilizing a chiral molecule that becomes a permanent part of the final structure. A prominent example is the use of amino acids. (S)-Norcoclaurine, a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, is derived from the amino acid L-tyrosine. mdpi.com This precursor already contains the necessary stereocenter from which the complex chiral architecture of the target alkaloids can be constructed.

Another powerful approach is the use of a chiral auxiliary. In this method, an achiral isoquinoline precursor is temporarily bonded to a chiral molecule. This auxiliary guides the stereochemical outcome of a subsequent bond-forming reaction, effectively inducing asymmetry. After the key stereocenter has been set, the auxiliary is cleaved from the molecule, having fulfilled its role. This technique has been successfully applied to the synthesis of phthalide (B148349) isoquinoline alkaloids. For instance, the asymmetric addition of metalated [(methylenedioxy)isoquinolyl]oxazolines demonstrates this principle. fgcu.edu The chiral oxazoline (B21484) auxiliary directs the addition to a carbonyl compound, leading to the formation of erythro(α-hydroxybenzyl)isoquinoline diastereomers with high selectivity. fgcu.edu

These strategies are fundamental in creating the chiral complexity found in natural products containing the rsc.orgnih.govdioxolo[4,5-h]isoquinoline scaffold. They offer reliable and often highly selective pathways to optically active molecules, which are essential for investigating their specific biological functions.

Detailed Research Findings

Research into the asymmetric synthesis of isoquinoline alkaloids has yielded several effective methods that begin with chiral materials.

Chiral Pool Synthesis:

The biosynthesis of many rsc.orgnih.govdioxolo-type isoquinoline alkaloids provides a blueprint for laboratory synthesis. The Pictet-Spengler reaction, a key C-C bond-forming reaction, can be performed with chiral starting materials to produce optically active tetrahydroisoquinolines. For example, (S)-norcoclaurine serves as a critical building block for various benzylisoquinoline alkaloids. mdpi.com Its synthesis often starts from L-tyrosine, embedding chirality into the synthetic sequence from the outset.

Table 1: Chiral Pool Precursors for Isoquinoline Alkaloid Synthesis

Chiral PrecursorKey IntermediateTarget Alkaloid ClassReference
L-Tyrosine(S)-NorcoclaurineBenzylisoquinoline Alkaloids mdpi.com
L-DOPA(S)-NorlaudanosineProtoberberine Alkaloids mdpi.com

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries offers a versatile method for asymmetric synthesis. A notable application is in the synthesis of phthalide isoquinoline alkaloids like (-)-egenine and (-)-bicuculline. In one approach, an isoquinoline derivative is functionalized with a chiral oxazoline. This substrate is then metalated and reacted with an aldehyde (e.g., opianic acid). The steric influence of the chiral auxiliary directs the nucleophilic attack, creating a new stereocenter with a high degree of control. The asymmetric addition of these metalated isoquinolyl-oxazolines is highly selective, producing predominantly the erythro diastereomer. fgcu.edu Subsequent chemical steps remove the auxiliary and complete the synthesis of the natural product. fgcu.edu

Table 2: Chiral Auxiliary Application in Phthalide Isoquinoline Synthesis

Chiral AuxiliaryReaction TypeKey IntermediateDiastereomeric SelectivityTarget CompoundReference
(S)-Valine-derived OxazolineAsymmetric Carbonyl Additionerythro(α-hydroxybenzyl)isoquinoline100% erythro(-)-Bicuculline fgcu.edu
(S)-Valine-derived OxazolineAsymmetric Carbonyl Additionerythro(α-hydroxybenzyl)isoquinoline100% erythro(-)-Egenine fgcu.edu

Chemical Transformations and Functionalization of 1 2 Dioxolo 4,5 H Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) and Dioxole Rings

Electrophilic aromatic substitution (SEAr) on the isoquinoline core is highly regioselective. The reaction occurs preferentially on the benzenoid ring (the carbocycle) rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org For the parent isoquinoline molecule, substitution favors positions C-5 and C-8. imperial.ac.ukquimicaorganica.org This preference is explained by the stability of the cationic Wheland intermediate formed during the reaction; substitution at C-5 or C-8 allows the positive charge to be delocalized over the benzene (B151609) ring without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com

In the case of quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline, the dioxole group is fused to the C-6 and C-7 positions of the isoquinoline core. As the methylenedioxy group is a strong electron-donating group, it further activates the benzene ring towards electrophilic attack, reinforcing the inherent preference for substitution on this ring. The primary positions for electrophilic attack are therefore the C-5 and C-8 positions of the isoquinoline framework.

Common electrophilic substitution reactions are expected to follow this pattern, as outlined in the table below.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro- quimicaorganica.orgimperial.ac.ukdioxolo[4,5-h]isoquinoline and 8-Nitro- quimicaorganica.orgimperial.ac.ukdioxolo[4,5-h]isoquinoline
Halogenation Cl₂, FeCl₃ or Br₂, FeBr₃ 5-Chloro/Bromo- quimicaorganica.orgimperial.ac.ukdioxolo[4,5-h]isoquinoline and 8-Chloro/Bromo- quimicaorganica.orgimperial.ac.ukdioxolo[4,5-h]isoquinoline
Sulfonation H₂SO₄, SO₃ quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline-5-sulfonic acid and quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline-8-sulfonic acid

This table is based on the general reactivity principles of isoquinoline and activated benzene rings. imperial.ac.ukquimicaorganica.orglibretexts.org

Nucleophilic Additions and Substitutions

In contrast to electrophilic substitution, nucleophilic attack on the isoquinoline ring system occurs on the electron-deficient pyridine ring. The most reactive position for nucleophilic addition is C-1. quimicaorganica.orgimperial.ac.uk This is due to the polarization of the C=N bond and the ability of the electronegative nitrogen atom to stabilize the negative charge of the resulting Meisenheimer-type intermediate. quimicaorganica.org

Hard nucleophiles, such as organolithium reagents and Grignard reagents, readily add to the C-1 position. quimicaorganica.org Similarly, hydride reagents like lithium aluminum hydride reduce the C=N bond by adding a hydride ion to C-1. quimicaorganica.org The resulting 1,2-dihydroisoquinoline (B1215523) can then be rearomatized by an oxidant or undergo further reactions. quimicaorganica.org

A notable strategy is the 1,4-difunctionalization of the isoquinoline ring. This process involves an initial nucleophilic addition at the C-1 position, followed by trapping of the resulting 1,2-dihydroisoquinoline intermediate with an electrophile at the C-4 position. researchgate.net

Table 2: Nucleophilic Additions to the Isoquinoline Ring

Nucleophile Type Reagent Example Site of Attack Product Type
Organometallics Butyllithium (BuLi) C-1 1-Butyl-1,2-dihydroisoquinoline derivative
Hydrides Lithium Aluminum Hydride (LiAlH₄) C-1 1,2-Dihydroisoquinoline derivative

The reactivity described is characteristic of the isoquinoline core and is expected to apply to the quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline system. quimicaorganica.orgimperial.ac.uk

Oxidative and Reductive Transformations of the Ring System

The isoquinoline nucleus can undergo both oxidative and reductive transformations.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can reduce the pyridine portion of the ring system. Selective reduction of the C=N bond in the quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline core leads to the corresponding 1,2-dihydro derivative. Further reduction yields the 1,2,3,4-tetrahydroisoquinoline (B50084) structure. rsc.org For example, hydrastinine (B1223018) is a well-known derivative that exists as a 5,6,7,8-tetrahydro- quimicaorganica.orgimperial.ac.ukdioxolo[4,5-g]isoquinolin-5-ol. nih.gov

Oxidation: Oxidative processes are often employed to rearomatize reduced isoquinoline systems. Tetrahydroisoquinolines (THIQs) can be converted back to their aromatic isoquinoline counterparts. A facile method for this transformation involves oxidation with pyridine-N-oxide (PNO) at high temperatures, which generates only volatile side products. nih.gov This is particularly useful for introducing functionality onto the saturated ring before rearomatization to create complex C4-substituted isoquinolines. nih.gov

In some cases, oxidation can lead to ring expansion. The oxidation of certain pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid (m-CPBA) results in a rearrangement to form a 1,3-oxazine ring system, demonstrating a complex oxidative transformation. arkat-usa.org

Derivatization at Nitrogen: Quaternization and N-Oxidation

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for direct derivatization.

Quaternization: The nitrogen atom readily reacts with alkyl halides to form N-alkyl isoquinolinium salts. scribd.com This quaternization process activates the ring system, particularly towards nucleophilic attack and oxidation. For instance, N-alkyl isoquinolinium salts can undergo visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization to yield synthetically valuable isoquinolinones. scribd.com

N-Oxidation: Direct oxidation of the nitrogen atom, typically with a peroxy acid such as m-CPBA, yields the corresponding quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline N-oxide. nih.gov The formation of the N-oxide significantly alters the electronic properties of the ring system. It deactivates the pyridine ring towards electrophilic attack even further but activates the C-2 and C-4 positions for nucleophilic substitution. It also serves as a precursor for various functionalization reactions. nih.gov An alternative route to isoquinoline N-oxides involves the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. nih.gov

Side-Chain Elaboration and Coupling Reactions

Introducing and modifying side chains on the quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline scaffold is crucial for creating diverse derivatives.

Beyond classical Friedel-Crafts reactions, modern methods allow for precise alkylation and arylation.

Alkylation: A direct C-4 alkylation of isoquinolines can be achieved without pre-functionalization. One such method uses a vinyl ketone as the electrophile in a reaction catalyzed by benzoic acid, proceeding through a temporary dearomatization of the isoquinoline ring. nih.gov This strategy installs a carbonyl-containing side chain at C-4, which can be further modified. nih.gov

Arylation: Standard cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. These reactions typically require a pre-functionalized isoquinoline, such as a bromo- or iodo-derivative, which can be prepared via electrophilic halogenation (see Section 3.1). Coupling these halo-isoquinolines with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) provides access to a wide array of aryl, vinyl, and alkynyl substituted quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinolines.

Functional groups introduced onto the quimicaorganica.orgimperial.ac.ukDioxolo[4,5-h]isoquinoline core or its side chains can be converted into other functionalities to build molecular complexity.

Table 3: Examples of Functional Group Interconversions

Initial Group Reagent(s) Resulting Group Reaction Type
Nitro (-NO₂) H₂, Pd/C or SnCl₂, HCl Amino (-NH₂) Reduction
Ketone (C=O) NaBH₄ Secondary Alcohol (-CH(OH)) Reduction
Ketone (C=O) H₂NNH₂, KOH (Wolff-Kishner) Methylene (B1212753) (-CH₂) Reduction
Carboxylic Acid (-COOH) SOCl₂, then R₂NH Amide (-CONR₂) Acylation

These interconversions are standard synthetic transformations that allow for the elaboration of simple precursors into more complex target molecules. For example, the carbonyl group introduced via the C-4 alkylation strategy mentioned previously serves as a synthetic handle for further manipulations to produce esters or amines. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 1 2 Dioxolo 4,5 H Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in organic molecules. For the Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline scaffold, both one-dimensional and two-dimensional NMR techniques are employed to assign every proton and carbon signal unambiguously.

The ¹H NMR spectrum of the Current time information in Bangalore, IN.researchgate.netdioxolo[4,5-h]isoquinoline core exhibits characteristic signals for the aromatic protons of the isoquinoline (B145761) and benzodioxole moieties, as well as a distinctive singlet for the methylenedioxy protons. Analysis of derivatives, such as 7-substituted Current time information in Bangalore, IN.researchgate.netdioxolo[4,5-h]isoquinolines, provides representative chemical shift values for the parent ring system. acs.org

The proton on the isoquinoline ring adjacent to the nitrogen (C1-H) is typically the most deshielded, appearing as a singlet around δ 9.34 ppm. acs.org The aromatic protons on the isoquinoline part (C3-H and C4-H) and the benzene (B151609) part (C6-H and C9-H) resonate in the aromatic region, generally between δ 7.0 and δ 8.0 ppm. A key feature is the singlet for the O-CH₂-O group of the dioxole ring, which typically appears around δ 6.26-6.33 ppm. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the isoquinoline ring system and the fused benzene ring appear in the δ 100-155 ppm range. Notably, the carbon of the methylenedioxy bridge (O-CH₂-O) gives a characteristic signal at approximately δ 102-103 ppm. acs.org The quaternary carbons at the ring junctions and those bonded to heteroatoms can be identified by their lower intensity and chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline Core Note: Data are extrapolated from substituted derivatives and may vary slightly for the unsubstituted parent compound. Values are referenced to CDCl₃ solvent. acs.org

PositionAtomRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
1CH~9.34 (s)~150.4
2O-CH₂-O~6.26 (s)~102.6
3CH~7.40 (d)~120.6
4CH~7.55 (d)~115.2
4aC-~145.0
5aC-~134.2
6CH~7.01 (s)~110.4
9CH~7.75 (s)~109.3
9aC-~146.6
9bC-~147.6
9cC-~120.5

To definitively assign the proton and carbon signals and confirm the molecule's connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline, a key correlation would be observed between the adjacent protons on the isoquinoline ring (H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~9.34 ppm would correlate with the carbon signal at ~150.4 ppm, assigning them to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key correlations for this scaffold would include the protons of the methylenedioxy group (O-CH₂-O) showing correlations to the adjacent quaternary carbons (C9b and C9c) and the aromatic carbon C9.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry in substituted derivatives. In studies of related dihydroisoquinolines, NOESY has been used to confirm spatial relationships between substituents and protons on the core structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The parent compound Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline has a molecular formula of C₁₀H₇NO₂. HRMS analysis is a standard technique for confirming the synthesis of its derivatives. mountainscholar.orgrsc.org The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition against the experimentally measured value.

Table 2: Calculated Exact Mass for Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline

FormulaIonCalculated Exact Mass
C₁₀H₇NO₂[M+H]⁺174.0555

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to study its breakdown pathways. While specific MS/MS studies on the unsubstituted parent compound are not widely published, analysis of related structures suggests plausible fragmentation patterns. researchgate.net A primary fragmentation would likely involve the isoquinoline portion, potentially through the loss of HCN (27 Da). Another characteristic fragmentation could be a retro-Diels-Alder (RDA) reaction within the isoquinoline ring system. The methylenedioxy group is relatively stable but can lose a formaldehyde (B43269) (CH₂O, 30 Da) fragment under certain conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of the Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline scaffold shows several characteristic absorption bands. rsc.orgnii.ac.jp

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region. nii.ac.jp

C=N and C=C Stretching: Vibrations from the isoquinoline and benzene rings are observed in the 1450-1680 cm⁻¹ region. nii.ac.jp

C-O-C Stretching: The dioxole ring is characterized by strong, distinct bands corresponding to asymmetric and symmetric C-O-C stretching, typically found in the 1250 cm⁻¹ and 1050 cm⁻¹ regions, respectively. nii.ac.jp

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the 750-950 cm⁻¹ range, which can be diagnostic of the substitution pattern. nii.ac.jp

No specific Raman spectroscopic data for this compound are readily available in the literature.

Table 3: Characteristic IR Absorption Frequencies for the Current time information in Bangalore, IN.researchgate.netDioxolo[4,5-h]isoquinoline Core Note: Data derived from published spectra of derivatives. rsc.orgnii.ac.jp

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H StretchAromatic
~1675C=N StretchIsoquinoline Ring
~1500-1600C=C StretchAromatic Rings
~1457C-H BendMethylene (B1212753) (in-plane)
~1250C-O-C Asymmetric StretchDioxole Ring
~1056C-O-C Symmetric StretchDioxole Ring
~925=C-H BendAromatic (out-of-plane)

X-ray Crystallography for Solid-State Structural Analysis

A pertinent example is the crystal structure of 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one, which shares the dioxolo-isoquinoline core. The study of this compound reveals detailed crystallographic data that can be considered analogous to what would be expected for derivatives of Current time information in Bangkok, TH.rsc.orgDioxolo[4,5-h]isoquinoline. researchgate.netresearchgate.net

Crystallographic Parameter Value for 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one
Formula C₁₇H₁₃NO₃
Molecular Mass 279.28
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 27.034(5)
b (Å) 4.5093(9)
c (Å) 10.667(2)
Volume (ų) 1300.4(4)
Z 4
Calculated Density (Mg m⁻³) 1.427
Table 1: Crystallographic data for a related dioxolo-isoquinoline derivative. Data sourced from researchgate.netresearchgate.net.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal structure and can influence physical properties such as solubility and melting point.

In the crystal structure of 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one, intermolecular C-H···O hydrogen bonds are observed, which link the molecules into chains running along the crystallographic c-axis. researchgate.netresearchgate.net This type of hydrogen bonding is a common feature in crystals of organic molecules containing both hydrogen atoms and electronegative atoms like oxygen.

Analysis of various quinoline (B57606) derivatives has also highlighted the importance of other weak interactions, such as C–H···π and various van der Waals forces, in dictating the supramolecular architecture. researchgate.netnih.gov

For chiral derivatives of Current time information in Bangkok, TH.rsc.orgDioxolo[4,5-h]isoquinoline, X-ray crystallography is the most reliable method for the unambiguous determination of the absolute configuration of stereocenters. wikipedia.org When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry.

In the case of 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one, the compound crystallized as a single enantiomer in the orthorhombic space group Pca2₁. researchgate.netresearchgate.net The determination of its absolute structure was confirmed by the Flack parameter, which was reported as 0.0(2). researchgate.net A Flack parameter close to zero indicates that the determined absolute configuration is correct.

This method has been successfully applied to numerous chiral isoquinoline alkaloids, providing definitive stereochemical assignments that are crucial for understanding their biological activity. nih.govmdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) is a powerful tool for studying chiral molecules in solution and provides valuable information on their absolute configuration and conformation.

For a chiral derivative of Current time information in Bangkok, TH.rsc.orgDioxolo[4,5-h]isoquinoline, the CD spectrum would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the absorption of circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Studies on aporphine (B1220529) alkaloids, a class of isoquinoline alkaloids with a twisted biphenyl (B1667301) chromophore, have shown that the CD spectra exhibit several intense Cotton effects. sci-hub.seacs.org Specifically, two strong, oppositely signed Cotton effects between 200 and 250 nm and another at 270-283 nm are dependent on the absolute configuration of the chiral center, making them diagnostic for stereochemical assignment. sci-hub.se

Wavelength Region (nm) Observed Cotton Effects in Aporphine Alkaloids Dependence
200 - 250Two intense, oppositely signed effectsConfiguration-dependent
270 - 283One Cotton effectConfiguration-dependent
293 - 327Two Cotton effectsSubstitution-dependent
Table 2: General Circular Dichroism characteristics for aporphine alkaloids, a related class of isoquinoline alkaloids. Data sourced from sci-hub.se.

In addition to electronic CD, vibrational circular dichroism (VCD) has emerged as a highly reliable method for determining the absolute configuration of natural products, including alkaloids. rsc.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared radiation. The experimental VCD spectrum can be compared with the spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT), for a given enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This combined experimental and computational approach has become a cornerstone in the stereochemical elucidation of complex chiral molecules in solution. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Dioxolo 4,5 H Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and spectroscopic characteristics of vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the electronic properties of isoquinoline (B145761) derivatives. figshare.com By applying methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can compute key parameters that dictate the molecule's stability and reactivity. figshare.com For the parent isoquinoline, the calculated energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical indicator of its kinetic stability. figshare.comespublisher.com A larger HOMO-LUMO gap generally signifies lower reactivity. espublisher.com

The introduction of the dioxolo group and other substituents to the isoquinoline core, as in vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline, significantly modulates its electronic landscape. These modifications can alter the electron distribution, dipole moment, and the energies of the frontier molecular orbitals, thereby influencing the molecule's reactivity and interaction with biological targets. For instance, the presence of electron-donating or electron-withdrawing groups can fine-tune the electronic character, which is a key aspect in the design of molecules with specific functions. nih.govnih.gov

Table 1: Calculated Electronic Properties of Isoquinoline (as a reference)

Parameter Value Reference
HOMO Energy -5.581 eV figshare.com
LUMO Energy 1.801 eV figshare.com
Energy Gap (HOMO-LUMO) 3.78 eV figshare.com
Dipole Moment 2.004 D figshare.com
Chemical Hardness 0.529 figshare.com

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting the spectroscopic properties of molecules like vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline. These calculations can accurately forecast vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.

Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis spectra, providing insights into the electronic excitations within the molecule. espublisher.comnih.gov By comparing the computationally predicted spectra with experimental data, the structural and electronic characteristics of the molecule can be validated. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the impact of structural modifications on the spectroscopic signatures of vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline and its derivatives.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline derivatives are crucial for their biological activity and physical properties. Molecular modeling and conformational analysis provide a detailed picture of the molecule's preferred shapes and the energy barriers between different conformations. nih.gov

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions involving the vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline scaffold. DFT calculations can be employed to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com

For example, in reactions such as cycloadditions or substitutions, which are common in the synthesis of isoquinoline derivatives, computational studies can clarify the regioselectivity and stereoselectivity observed experimentally. mdpi.comresearchgate.net By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control the reaction outcome, such as orbital interactions and steric hindrance. mdpi.com This knowledge is critical for optimizing reaction conditions and designing more efficient synthetic routes to novel vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline derivatives.

Structure-Reactivity Relationships and Design Principles

A key application of computational chemistry in the study of vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline is the establishment of structure-reactivity relationships. By systematically modifying the structure of the parent compound in silico and calculating the resulting changes in electronic and steric properties, researchers can develop predictive models for reactivity. mdpi.com

These computational models, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, can correlate specific structural features with observed biological activity or chemical reactivity. plos.org For instance, the electronic properties derived from DFT calculations, such as atomic charges and frontier orbital energies, can be used as descriptors in QSAR models. plos.org This approach allows for the rational design of new vulcanchem.comontosight.aiDioxolo[4,5-h]isoquinoline derivatives with enhanced properties, providing a theoretical framework that guides synthetic efforts and accelerates the discovery of new functional molecules.

Role of 1 2 Dioxolo 4,5 H Isoquinoline As a Key Scaffold in Chemical Research

Applications as a Synthetic Intermediate for Complex Molecular Architectures

The ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline core is a valuable precursor in the multi-step synthesis of intricate organic compounds. ontosight.aiontosight.ai Its structure allows for a variety of chemical modifications, making it an ideal starting point for creating more complex molecules. For instance, derivatives of this scaffold have been utilized in the synthesis of compounds with potential biological activities. The synthesis of these complex molecules often involves a series of reactions, including condensation, cyclization, and substitution, to build upon the foundational ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline structure. ontosight.ai The development of efficient synthetic routes to access these complex derivatives is an active area of research, crucial for their application in fields like medicinal chemistry. ontosight.ai

Use as a Building Block in Multi-Ring Systems

The rigid, fused-ring structure of ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline makes it an excellent building block for the construction of larger, multi-ring systems. Chemists can leverage the existing framework to append additional rings, leading to the creation of novel and complex polycyclic molecules. For example, the ontosight.aiontosight.aidioxolo[4,5-g]isoquinoline moiety has been incorporated into the synthesis of thieno[3,4-b]quinolin-8(5H)-ones, which are analogues of the natural product podophyllotoxin. nih.govscispace.com This approach allows for the systematic exploration of chemical space and the generation of libraries of compounds with diverse three-dimensional structures.

Relationship to Naturally Occurring Isoquinoline (B145761) Alkaloids (Focus on Chemical Structure and Synthesis)

The isoquinoline structural motif is prevalent in a vast number of natural products, many of which exhibit significant biological activities. wikipedia.orgnih.gov The ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline scaffold is closely related to several of these naturally occurring alkaloids, sharing a common core structure. This relationship has spurred significant interest in its use for the synthesis and study of these important natural products and their analogues.

Structural Similarities to Natural Products (e.g., Hydrastinine (B1223018), Stephalagine, Anhalonine)

The core of ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline is evident in the structures of several well-known isoquinoline alkaloids. A prime example is Hydrastinine , a degradation product of the alkaloid hydrastine (B1673436), which features a 5,6,7,8-tetrahydro-6-methyl- ontosight.aiontosight.aidioxolo[4,5-g]isoquinolin-5-ol structure. nih.gov This structural overlap highlights the close chemical relationship between the synthetic scaffold and the natural product. While direct search results for the structural similarities to Stephalagine and Anhalonine were not explicitly found, the broader class of isoquinoline alkaloids, to which they belong, is known to share the fundamental isoquinoline or tetrahydroisoquinoline core, often with varied substitution patterns that can include methoxy (B1213986) or methylenedioxy groups, the latter of which forms the dioxole ring present in ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline.

Biomimetic and Semisynthetic Approaches to Related Alkaloid Structures

The structural kinship between ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline and natural alkaloids has paved the way for biomimetic and semisynthetic strategies. Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to produce a target molecule. This approach can offer efficient and elegant routes to complex natural products. Semisynthesis, on the other hand, utilizes a readily available natural product or a key intermediate as a starting material for the synthesis of other, often more complex or modified, compounds. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a reduced form of the isoquinoline ring system present in many alkaloids, is a common target for such synthetic endeavors due to the diverse biological activities of THIQ-containing compounds. researchgate.net

De Novo Synthesis of Analogs Inspired by Natural Product Skeletons

The de novo synthesis of analogs based on the ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline scaffold allows for the creation of novel molecules that are inspired by, but distinct from, naturally occurring alkaloids. nih.gov This strategy is a cornerstone of medicinal chemistry, where the goal is often to improve upon the properties of a natural product, such as its potency, selectivity, or pharmacokinetic profile. By systematically modifying the substitution pattern and functional groups on the ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline core, chemists can generate libraries of new compounds for biological screening. ontosight.ai

Scaffold for the Design of Novel Organic Molecules

Beyond its connection to natural products, the ontosight.aiontosight.aidioxolo[4,5-h]isoquinoline scaffold is a valuable starting point for the rational design of entirely new classes of organic molecules. nih.gov Its defined three-dimensional shape and the potential for functionalization at various positions make it an attractive template for developing compounds with specific properties. For example, derivatives of the related ontosight.aiontosight.aidioxolo[4,5-f]isoindolone have been designed and synthesized as potential therapeutic agents. nih.gov Similarly, the quinoline (B57606) scaffold, a close structural relative, has been used to develop inhibitors for various biological targets. researchgate.net The versatility of the core structure allows for its incorporation into a wide range of molecular designs, from potential pharmaceuticals to materials with unique electronic or optical properties.

Future Research Directions and Challenges in 1 2 Dioxolo 4,5 H Isoquinoline Chemistry

Development of Highly Efficient and Stereoselective Synthetic Methodologies

A primary challenge in the field remains the development of synthetic routes that are not only high-yielding but also offer precise control over stereochemistry, particularly for the creation of chiral centers in substituted derivatives. Future research will likely concentrate on several key areas:

Asymmetric Catalysis: The design and application of novel chiral catalysts, including transition-metal complexes and organocatalysts, are paramount. The goal is to achieve enantioselective or diastereoselective transformations, such as asymmetric hydrogenations, cyclizations, and alkylations, directly on the isoquinoline (B145761) core or in its construction. This would provide access to a wider range of stereochemically pure compounds, which is crucial for evaluating their biological activities.

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical strategy. Future methodologies will likely focus on developing regioselective C-H activation/functionalization reactions on thedioxolo[4,5-h]isoquinoline scaffold. This would bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Novel Cyclization Strategies: The classic Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often require harsh conditions. Research is geared towards discovering milder and more versatile cyclization methods to construct the isoquinoline core, potentially through photoredox catalysis or electrochemistry, which can offer unique reactivity profiles.

Synthetic Strategy Objective Potential Advantages
Asymmetric CatalysisPrecise control over stereocentersAccess to enantiomerically pure compounds, improved biological specificity.
C-H FunctionalizationDirect modification of the core structureIncreased atom economy, shorter synthetic routes, reduced waste.
Novel CyclizationsMilder and more efficient ring formationBroader substrate scope, improved functional group tolerance, access to novel derivatives.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond established synthetic routes, a significant area of future research involves uncovering new modes of reactivity for thedioxolo[4,5-h]isoquinoline system. The unique electronic properties conferred by the dioxole and isoquinoline moieties may enable transformations that are currently unknown.

Key research avenues include:

Dearomatization Reactions: Investigating the dearomatization of the isoquinoline ring system to access three-dimensional molecular architectures is a growing area of interest. Such transformations can unlock novel chemical space and lead to the discovery of compounds with unique steric and electronic properties.

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers sustainable and often unique reaction pathways. Applying these techniques to thedioxolo[4,5-h]isoquinoline core could enable previously inaccessible transformations, such as radical-based additions and cycloadditions.

Ring-Opening and Rearrangement Reactions: Exploring controlled ring-opening of the dioxole or isoquinoline components, followed by functionalization and rearrangement, could provide pathways to complex and diverse molecular scaffolds that are not readily accessible through traditional methods.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from batch to continuous flow processes presents a significant opportunity for the synthesis ofdioxolo[4,5-h]isoquinoline derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability.

Future directions in this domain will focus on:

Multi-step Flow Synthesis: Developing integrated, multi-step flow sequences where crude reaction mixtures from one step are directly used in the next. This approach can dramatically reduce purification efforts and accelerate the synthesis of complex target molecules.

Automated Reaction Optimization: Combining flow reactors with automated systems and machine learning algorithms can enable high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to rapidly identify optimal synthetic protocols.

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, NMR, MS) into flow systems allows for immediate feedback on reaction performance and facilitates the development of continuous purification methods, leading to a fully automated "synthesis-to-stock" platform.

Advanced Spectroscopic Characterization of Elusive Intermediates

Many reactions involving thedioxolo[4,5-h]isoquinoline scaffold proceed through short-lived, low-concentration intermediates that are difficult to detect and characterize using standard techniques. A deeper understanding of reaction mechanisms requires the use of advanced spectroscopic methods.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can monitor reactions as they occur, providing valuable data on the formation and consumption of intermediates and byproducts.

Transient Absorption Spectroscopy: For photochemical reactions, laser flash photolysis and other pump-probe techniques can detect and characterize fleeting electronically excited states and radical intermediates with lifetimes on the order of nanoseconds to microseconds.

Cryogenic and Matrix Isolation Techniques: By performing reactions at very low temperatures, reactive intermediates can be trapped and stabilized for extended periods, allowing for their characterization by conventional spectroscopic methods.

Refined Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For thedioxolo[4,5-h]isoquinoline system, future computational efforts will be directed towards developing more accurate and predictive models.

Key areas for advancement include:

Modeling Reaction Pathways and Transition States: High-level computational studies can elucidate detailed reaction mechanisms, identify key transition states, and explain the origins of regio- and stereoselectivity. This knowledge can guide the rational design of more efficient catalysts and reaction conditions.

Predicting Spectroscopic Properties: Accurately calculating spectroscopic data (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption spectra) for proposed intermediates can aid in their identification and confirmation when compared with experimental data.

Machine Learning and AI: Integrating computational data with machine learning algorithms can lead to the development of predictive models that can rapidly screen virtual libraries of catalysts and substrates, identifying promising candidates for experimental validation and accelerating the discovery of new reactions and molecules.

Computational Focus Objective Impact on Research
Mechanistic ModelingElucidate reaction pathways and transition states.Rational design of catalysts and optimization of reaction conditions.
Spectroscopic PredictionCalculate NMR, IR, and UV-Vis data for transient species.Aid in the identification and confirmation of elusive intermediates.
Machine LearningDevelop predictive models for reaction outcomes.Accelerate the discovery of new reactions and functional molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.